Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate
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Overview
Description
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate is a chemical compound that features a piperazine ring substituted with tert-butyl groups, a hydroxymethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with diesters or diketones under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates.
Protection with Tert-Butyl Groups: The tert-butyl groups are typically introduced using tert-butyl chloroformate or tert-butyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tertiary butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-ethylpiperazine-1,4-dicarboxylate: Similar structure with an ethyl group instead of a methyl group.
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-phenylpiperazine-1,4-dicarboxylate: Similar structure with a phenyl group instead of a methyl group.
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-isopropylpiperazine-1,4-dicarboxylate: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
Di-tert-butyl (2r,5r)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both tert-butyl and hydroxymethyl groups provides a balance of steric hindrance and reactivity, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
ditert-butyl (2R,5R)-2-(hydroxymethyl)-5-methylpiperazine-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O5/c1-11-8-18(14(21)23-16(5,6)7)12(10-19)9-17(11)13(20)22-15(2,3)4/h11-12,19H,8-10H2,1-7H3/t11-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKVRPTUZKGZOX-VXGBXAGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)OC(C)(C)C)CO)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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